4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazolo[5,4-b]pyridines can be synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation .Scientific Research Applications
Photodynamic Therapy for Cancer
The compound's derivatives have shown promising applications in photodynamic therapy (PDT) for treating cancer. A study describes the synthesis and characterization of new benzenesulfonamide derivatives substituted with zinc phthalocyanine, demonstrating high singlet oxygen quantum yields. These properties make them very useful as photosensitizers in PDT, offering a remarkable potential for treating cancer through Type II mechanisms due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Agents
Another research avenue explores the synthesis of celecoxib derivatives as potential anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV agents. These compounds were evaluated for their pharmacological activities, revealing significant anticancer potential without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This highlights the compound's versatility in drug development for various therapeutic applications (Küçükgüzel et al., 2013).
Inhibitors for Neurodegenerative Diseases
Derivatives of 4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been identified as potent inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds synthesized in this category showed high affinity in vitro, offering a pathway to investigate the role of the kynurenine pathway in neuronal injury and potential treatments for related diseases (Röver et al., 1997).
Photophysical Applications
The compound's analogs have also been studied for their photophysical applications. Research on new sulfonamide amphiphiles has evaluated their first hyperpolarizability through calculation and hyper-Rayleigh scattering, indicating potential applications in nonlinear optics due to their significant hyperpolarizability values (Kucharski, Janik, & Kaatz, 1999).
Enhanced Drug Bioavailability
Studies have also been conducted to improve the oral bioavailability of thiazole benzenesulfonamide derivatives. Pharmacokinetic research in rats, dogs, and monkeys revealed strategies to enhance oral exposure through the modification of molecular structures, highlighting the compound's potential in developing therapeutics with improved bioavailability (Stearns et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
It’s known that thiazole derivatives can inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . The electron-deficient aryl group in similar compounds has been shown to result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological processes, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
Pharmacokinetics
Thiazole derivatives are known to have a wide range of medicinal and biological properties, suggesting they may have good bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-10-15(11-9-13)27(24,25)23-17-6-3-5-16(14(17)2)19-22-18-7-4-12-21-20(18)26-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKZDHOAFHMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.